molecular formula C19H26N6O3 B11507486 1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](methyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide

1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](methyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B11507486
M. Wt: 386.4 g/mol
InChI Key: MGAIWPXDFXKAQV-UHFFFAOYSA-N
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Description

1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-methylacetamido]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide is a complex organic compound that features a triazole ring, a cyclohexane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-methylacetamido]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and nitriles.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-methylacetamido]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-methylacetamido]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-methylacetamido]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can act as a ligand for metal ions, while the methoxyphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-methylacetamido]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide is unique due to its complex structure, which combines multiple functional groups and rings.

Properties

Molecular Formula

C19H26N6O3

Molecular Weight

386.4 g/mol

IUPAC Name

1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-methylamino]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H26N6O3/c1-25(16(26)12-15-22-18(20)24-23-15)19(10-4-3-5-11-19)17(27)21-13-6-8-14(28-2)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,21,27)(H3,20,22,23,24)

InChI Key

MGAIWPXDFXKAQV-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC1=NC(=NN1)N)C2(CCCCC2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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